molecular formula C18H39NO2 B7805376 (3R)-2-aminooctadecane-1,3-diol

(3R)-2-aminooctadecane-1,3-diol

Cat. No.: B7805376
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-QRWMCTBCSA-N
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Description

(3R)-2-aminooctadecane-1,3-diol is a useful research compound. Its molecular formula is C18H39NO2 and its molecular weight is 301.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3R)-2-aminooctadecane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17?,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-QRWMCTBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H](C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3102-56-5
Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H39NO2
  • Molecular Weight : Approximately 301.5 g/mol
  • Structural Features : It features a long hydrocarbon chain with two hydroxyl groups and an amino group, which are critical for its biological activity.

Biological Applications

(3R)-2-aminooctadecane-1,3-diol has numerous applications in biological research:

  • Precursor for Sphingolipids : Sphinganine serves as a precursor for complex sphingolipids involved in critical cellular processes such as apoptosis, cell signaling, and inflammation regulation .
  • Role in Disease Mechanisms : Research indicates that sphinganine can influence pathways related to inflammation and immune responses. Its derivatives have shown potential in modulating enzyme activities associated with lipid metabolism.
  • Antimicrobial Properties : Studies have demonstrated that sphinganine possesses antimicrobial properties, which may contribute to its role in immune modulation.

Case Study 1: Sphinganine in Inflammation Regulation

Research has shown that this compound can inhibit cPLA2α (cytosolic phospholipase A2 alpha), an enzyme involved in inflammatory responses. The inhibition of this enzyme can significantly affect the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids.

Case Study 2: Synthesis of Natural Products

A notable application of this compound is its use in synthesizing natural products with therapeutic potential. The stereodivergent synthesis method has been effectively used to create various bioactive compounds from this base structure.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
(2S,3S)-2-aminooctadecane-1,3-diolDifferent stereochemistryVaries; distinct from D-threo-Dihydrosphingosine
(2R,3S)-2-aminooctadecane-1,3-diolDiastereomer with unique reactivityPotentially different metabolic pathways
(2S,3R)-2-aminooctadecane-1,3-diolAnother diastereomerUnique interactions within biological systems

The uniqueness of this compound lies in its specific stereochemistry that imparts distinct chemical and biological properties compared to its isomers. Its ability to participate selectively in reactions enhances its value across various applications.

Chemical Reactions Analysis

Overman Rearrangement

The palladium(II)-catalyzed Overman rearrangement is pivotal for installing the amino group with high stereocontrol. For example:

  • Precursor Preparation : Allylic alcohol 10 is converted to trichloroacetimidate 11 using trichloroacetonitrile and DBU .

  • Rearrangement : Treatment with bis(acetonitrile)palladium(II) chloride (10 mol%) and p-benzoquinone (to suppress side reactions) yields (3S,4R)-allylic trichloroacetamide 12 with a 28:1 diastereomeric ratio (78% yield) .

Ozonolysis and Reductive Workup

Post-rearrangement, alkene 12 undergoes ozonolysis followed by sodium borohydride reduction to yield alcohol 13 , a precursor to (3R)-2-aminooctadecane-1,3-diol derivatives .

Deprotection

Final deprotection of trichloroacetamide and acetonide groups under acidic conditions (6 M HCl, 60°C) yields the target amino diol .

CBS Reduction

The Corey–Bakshi–Shibata (CBS) reduction enables stereoselective synthesis of allylic alcohols:

  • α,β-Unsaturated ketone 28 is reduced using (R)-CBS-Me and borane–THF to yield (2S)-alcohol 29 (99% yield, single diastereomer) .

  • Analogous reduction with (S)-CBS-Me gives (2R)-alcohol 30 (64% yield) .

Microwave-Assisted Overman Rearrangement

Thermal Overman rearrangement of 29 under microwave heating accelerates the reaction from 12 h to 15 min, achieving 71% yield of 31 (single diastereomer) .

Key Reaction Data

Reaction ConditionsYieldDiastereomeric RatioReference
Overman Rearrangement (Pd)PdCl₂(CH₃CN)₂, p-xylene, 45°C78%28:1
CBS Reduction (R-CBS-Me)BH₃·THF, −15°C99%Single diastereomer
Microwave RearrangementMicrowave, 140°C, 15 min71%Single diastereomer
Acidic Deprotection6 M HCl, 60°C, 24 h100%

Biochemical Modifications

This compound participates in sphingolipid biosynthesis:

  • N-Acylation : Forms ceramides via linkage to fatty acids (e.g., palmitoyl-CoA) .

  • Phosphorylation : Generates sphingosine-1-phosphate (S1P), a signaling molecule, via sphingosine kinase .

Stability and Reactivity Considerations

  • Light Sensitivity : Derivatives like NBD Sphinganine require protection from light due to nitrobenzoxadiazole fluorescence quenching (excluded per user request).

  • Hydrolysis : Acidic conditions (e.g., HCl) cleave protecting groups but may degrade unprotected amino diols under prolonged exposure .

Structural Confirmation

  • Stereochemistry : Absolute configuration confirmed via optical rotation ([α]D²³ +8.4 (MeOH)) and comparison to literature .

  • Spectroscopy : ¹H NMR (CDCl₃) and IR (C=O stretch at 1717 cm⁻¹) validate intermediate structures .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying (3R)-2-aminooctadecane-1,3-diol (sphinganine) in laboratory settings?

  • Methodological Answer : Sphinganine is typically synthesized via chemical routes involving protected amino alcohol intermediates. For example, stereoselective reduction of ketone precursors using catalysts like NaBH₄ in methanol can yield the (2S,3R) configuration . Purification often employs column chromatography (silica gel) with gradients of chloroform/methanol/ammonia. High-performance liquid chromatography (HPLC) with C18 columns and evaporative light scattering detection (ELSD) ensures purity (>95%) .

Q. How can researchers confirm the structural identity and stereochemical purity of sphinganine?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Peaks at δ 3.85–3.65 (m, H-1 and H-3 hydroxyl groups) and δ 2.75 (t, J = 6.5 Hz, H-2 amino group) .
  • ¹³C NMR : Carbons at C-1 (63.2 ppm), C-2 (54.1 ppm), and C-3 (72.4 ppm) confirm the 1,3-diol and amino groups .
  • Mass spectrometry (MS) with electrospray ionization (ESI+) shows [M+H]⁺ at m/z 318.3 .

Q. What safety protocols are essential when handling sphinganine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (acute oral toxicity: H302) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does sphinganine contribute to sphingolipid metabolic pathways, and what experimental strategies can elucidate its flux in chronic inflammation models?

  • Methodological Answer : Sphinganine is a precursor for ceramides and sphingomyelins. To study its metabolic flux:

  • Isotope Labeling : Use ¹³C-labeled serine to trace incorporation into the sphinganine backbone via serine palmitoyltransferase (SPT) .
  • LC-MS/MS Quantification : Extract lipids from cell lysates and quantify sphinganine using reverse-phase chromatography paired with multiple reaction monitoring (MRM) .

Q. What challenges arise in separating sphinganine diastereomers, and how can they be resolved?

  • Methodological Answer : The (2S,3R) configuration must be distinguished from (2S,3S) or (2R,3R) isomers. Strategies include:

  • Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and isocratic elution with hexane/ethanol/trifluoroacetic acid .
  • Enzymatic Assays : Sphinganine kinase selectively phosphorylates the (2S,3R) form, enabling separation via affinity purification .

Q. How can researchers address contradictions in reported bioactivity data between sphinganine and its structural analogs?

  • Methodological Answer : Discrepancies often stem from differences in hydroxylation or chain length. Approaches include:

  • Comparative SAR Studies : Synthesize analogs (e.g., phytosphinganine with a 4R-OH group) and assess cytotoxicity or pro-inflammatory effects .
  • Structural Elucidation : X-ray crystallography or molecular docking to compare binding affinities with targets like Toll-like receptors .

Q. What in vivo models are suitable for studying sphinganine’s role in muscle degeneration or metabolic disorders?

  • Methodological Answer :

  • Drosophila/Crayfish Models : Administer sphinganine via dietary supplementation and monitor muscle histology or lipidomic profiles .
  • Genetic Knockouts : Use CRISPR/Cas9 to disrupt SPTLC1/2 in murine models, then rescue with exogenous sphinganine to validate function .

Q. How can sphinganine-protein interactions be experimentally validated in lipid signaling pathways?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize sphinganine on L1 sensor chips and measure binding kinetics with purified enzymes (e.g., ceramide synthase) .
  • Cryo-EM : Resolve structures of sphinganine bound to membrane proteins like FAD-dependent oxidoreductases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-2-aminooctadecane-1,3-diol
Reactant of Route 2
(3R)-2-aminooctadecane-1,3-diol

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